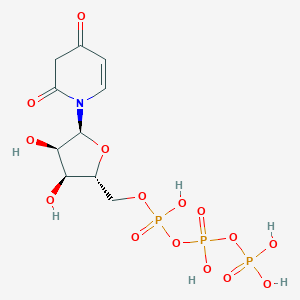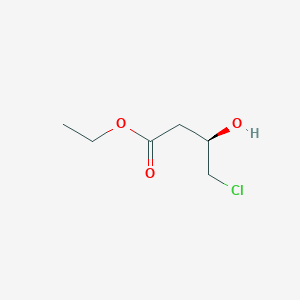
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
Vue d'ensemble
Description
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral compound that serves as a valuable building block in the synthesis of various pharmaceuticals. This compound is known for its optical activity and is used in the production of enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities.
Applications De Recherche Scientifique
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting specific enantiomers for therapeutic effects.
Industry: The compound is used in the manufacture of fine chemicals and as a precursor in the synthesis of various industrial products
Mécanisme D'action
Target of Action
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, also known as ®-Ethyl 4-chloro-3-hydroxybutanoate, is a chiral building block used in the synthesis of various pharmaceuticals . It is used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . It also serves as a starting material for the synthesis of a chiral g-αmino acid fragment, which is used to prepare the immunosuppressive agent FR252921 .
Biochemical Pathways
The biochemical pathways involved in the use of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are primarily those related to the synthesis of the target compounds. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The exact pathways would depend on the specific synthesis process being used.
Result of Action
The result of the action of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the production of other compounds with pharmaceutical applications. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The resulting compounds can have various molecular and cellular effects depending on their specific structures and targets.
Action Environment
The action environment for Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the chemical reaction in which it is used as a building block. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can influence the efficiency and outcome of the reaction .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are largely determined by its interactions with enzymes and proteins. For instance, it has been shown to be a substrate for secondary alcohol dehydrogenase of Candida parapsilosis, an enzyme involved in the reduction of ketones to secondary alcohols . This interaction is crucial for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate .
Molecular Mechanism
The molecular mechanism of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves its interaction with enzymes such as secondary alcohol dehydrogenase. This enzyme catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, a reaction that requires NADH for the regeneration of NAD
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate have been observed over time. For instance, using Escherichia coli cells expressing a secondary alcohol dehydrogenase, the yield of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate reached 36.6 g/l without the addition of NADH to the reaction mixture . This suggests that the compound is stable and does not degrade significantly over time.
Metabolic Pathways
It is known that the compound is involved in the reduction of ethyl 4-chloro-3-oxobutanoate, a reaction catalyzed by secondary alcohol dehydrogenase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be synthesized through the bioreduction of ethyl 4-chloro-3-oxobutanoate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase. This process is carried out in an organic solvent-deep eutectic solvent-water system at pH 7.0 and 30°C, achieving a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl ®-(+)-4-chloro-3-hydroxybutyrate often involves the use of biocatalysts to ensure high stereoselectivity and efficiency. The process typically includes the use of whole-cell biocatalysis in a biocompatible reaction medium, which enhances the permeability of the cells and facilitates the transformation of the substrate into the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-oxobutanoate: A precursor in the synthesis of ethyl ®-(+)-4-chloro-3-hydroxybutyrate.
Ethyl ®-3-hydroxybutyrate: Another chiral compound used in the synthesis of pharmaceuticals.
Ethyl 4-chlorobutyrate: A related compound with similar chemical properties but lacking the hydroxyl group.
The uniqueness of ethyl ®-(+)-4-chloro-3-hydroxybutyrate lies in its specific chiral configuration, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals .
Propriétés
IUPAC Name |
ethyl (3R)-4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370313 | |
| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90866-33-4 | |
| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
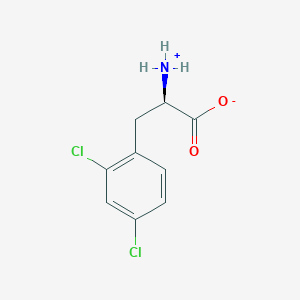
![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)
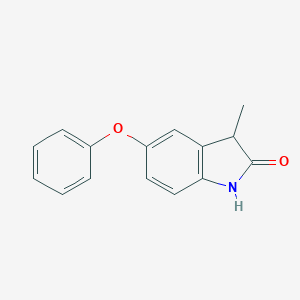
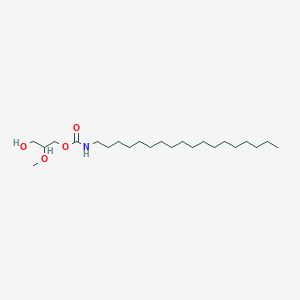
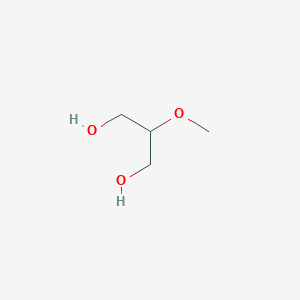
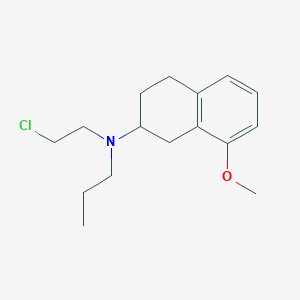
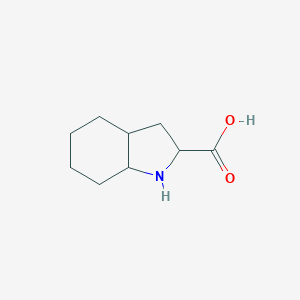
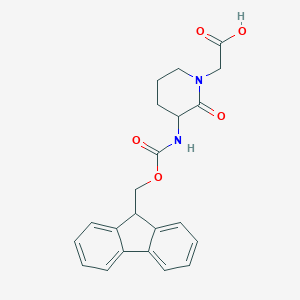
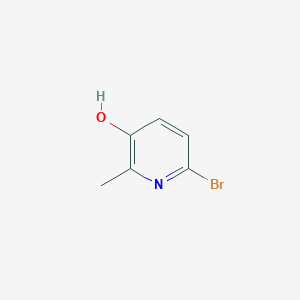
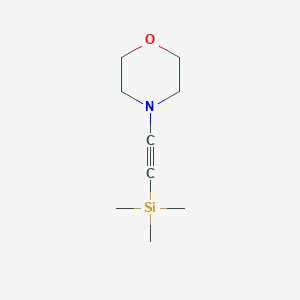
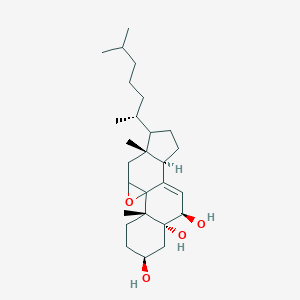
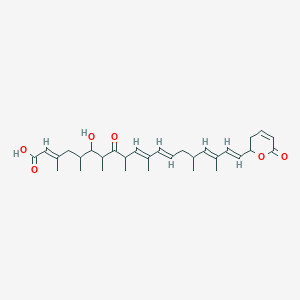
![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)
